

Suzuki coupling for the synthesis of 4-Thiophen-2-ylphenol.

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Compound of Interest

Compound Name: *4-Thiophen-2-ylphenol*

Cat. No.: *B1587297*

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An Application Note for the Synthesis of **4-Thiophen-2-ylphenol** via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of **4-thiophen-2-ylphenol**, a valuable biaryl scaffold in medicinal chemistry and materials science, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We provide an in-depth look at the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for structural characterization. This document is designed to serve as a practical resource, explaining the causality behind experimental choices to ensure reproducible and high-yield synthesis.

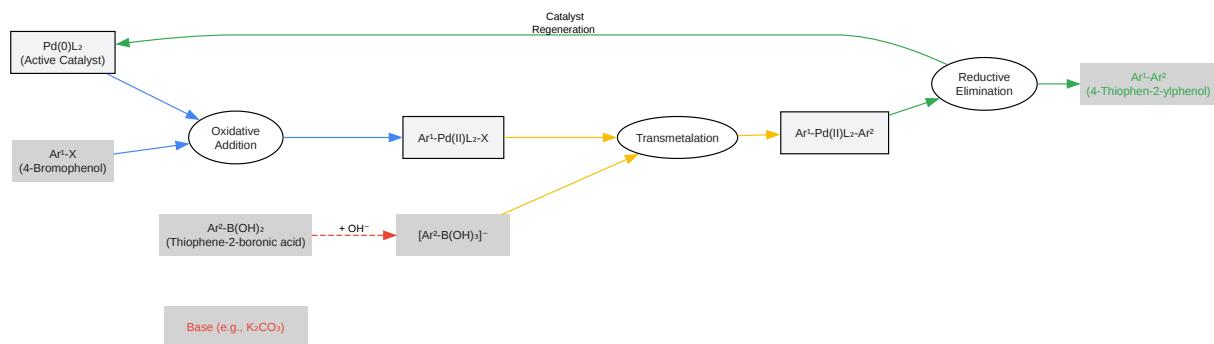
Introduction: The Significance of Biaryl Scaffolds

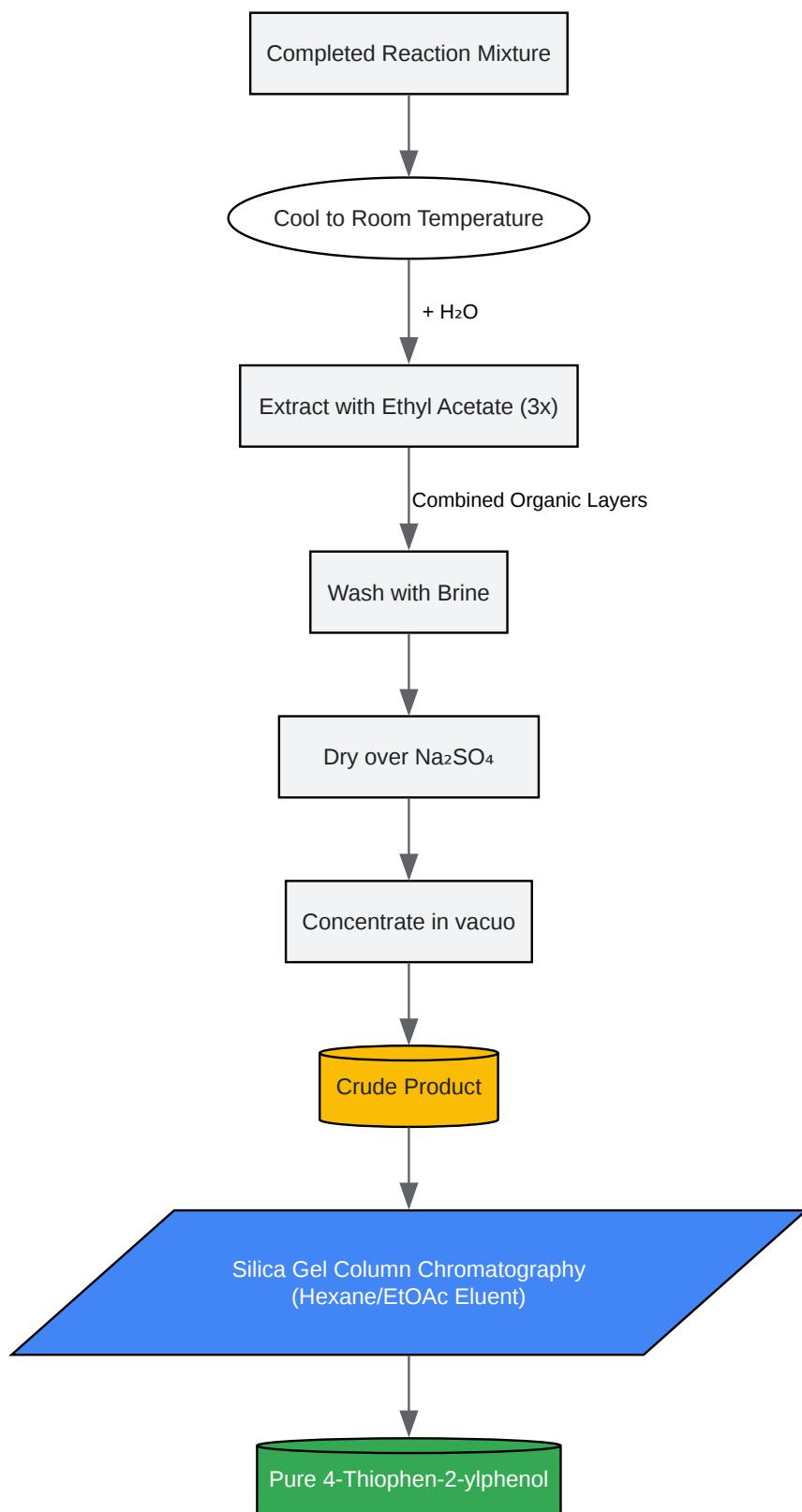
The **4-thiophen-2-ylphenol** structure represents a significant class of heteroaryl-aryl compounds. These motifs are prevalent in pharmacologically active molecules, organic electronics, and advanced polymers. The Suzuki-Miyaura coupling is a premier method for constructing such C(sp²)-C(sp²) bonds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the environmental and toxicological advantages of using organoboron reagents.^{[1][2][3]} This protocol outlines a reliable synthesis by coupling 4-bromophenol with thiophene-2-boronic acid.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a well-understood palladium-based catalytic cycle. The reaction is generally catalyzed by a Pd(0) complex and requires a base to activate the organoboron species.^{[4][5]} The cycle proceeds through three fundamental steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromophenol), forming a Pd(II) complex. This is often the rate-determining step of the reaction.^{[1][6]}
- Transmetalation: The organic moiety from the activated organoboron species (thiophene-2-boronate) is transferred to the Pd(II) complex, displacing the halide. The base plays a critical role here, forming a boronate complex which enhances the nucleophilicity of the thiophene group, facilitating its transfer to the palladium center.^{[6][7]}
- Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond of the desired product (**4-thiophen-2-ylphenol**) and regenerating the active Pd(0) catalyst, which re-enters the cycle.^{[1][6]}



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